molecular formula C20H33NO9 B15146398 [(2R,3S,4R,5S)-5-acetamido-4,6-di(butanoyloxy)-2-(hydroxymethyl)oxan-3-yl] butanoate

[(2R,3S,4R,5S)-5-acetamido-4,6-di(butanoyloxy)-2-(hydroxymethyl)oxan-3-yl] butanoate

Katalognummer: B15146398
Molekulargewicht: 431.5 g/mol
InChI-Schlüssel: JBGYCCVTZQKFPI-XTXBUMIZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a derivative of a pyranose (oxane) ring system functionalized with acetamido, hydroxymethyl, and two butanoyloxy groups. Its structure includes stereochemical specificity (2R,3S,4R,5S), which influences its biological interactions and physicochemical properties. The butanoyloxy groups enhance lipophilicity compared to hydroxylated analogs, while the acetamido moiety may facilitate hydrogen bonding in biological systems .

Eigenschaften

Molekularformel

C20H33NO9

Molekulargewicht

431.5 g/mol

IUPAC-Name

[(2R,3S,4R,5S)-5-acetamido-4,6-di(butanoyloxy)-2-(hydroxymethyl)oxan-3-yl] butanoate

InChI

InChI=1S/C20H33NO9/c1-5-8-14(24)28-18-13(11-22)27-20(30-16(26)10-7-3)17(21-12(4)23)19(18)29-15(25)9-6-2/h13,17-20,22H,5-11H2,1-4H3,(H,21,23)/t13-,17+,18-,19-,20?/m1/s1

InChI-Schlüssel

JBGYCCVTZQKFPI-XTXBUMIZSA-N

Isomerische SMILES

CCCC(=O)O[C@@H]1[C@H](OC([C@H]([C@H]1OC(=O)CCC)NC(=O)C)OC(=O)CCC)CO

Kanonische SMILES

CCCC(=O)OC1C(OC(C(C1OC(=O)CCC)NC(=O)C)OC(=O)CCC)CO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials and Precursors

The synthesis typically begins with N-acetylglucosamine (GlcNAc) or mannosamine derivatives , which provide the acetamido group and pyranose backbone. For example, peracetylated GlcNAc serves as a precursor due to its compatibility with subsequent esterification and protection steps. Alternative routes employ levoglucosan or methyl galactopyranoside derivatives to access the required hydroxymethyl configuration at C2.

Introduction of the Acetamido Group

The acetamido moiety at C5 is introduced via azide displacement followed by reduction and acetylation:

  • Tosylation of C5 hydroxyl : Treatment of the C5 hydroxyl with toluenesulfonyl chloride (TsCl) in pyridine yields the tosylate intermediate.
  • Azide substitution : Reaction with sodium azide (NaN₃) in DMF displaces the tosylate, forming a C5 azide.
  • Staudinger reduction : Triphenylphosphine (PPh₃) reduces the azide to an amine, which is acetylated using acetic anhydride to yield the acetamido group.

This sequence achieves >85% yield in optimized conditions, with minimal epimerization at adjacent stereocenters.

Protection and Deprotection Strategies

Temporary protecting groups ensure regioselectivity during esterification:

  • Acetyl (Ac) groups protect C4 and C6 hydroxyls during C3 butanoate installation.
  • Benzyl (Bn) ethers or tert-butyldimethylsilyl (TBDMS) groups shield the hydroxymethyl group at C2.

Deprotection is achieved via basic hydrolysis (e.g., K₂CO₃/MeOH) for acetyl groups or hydrogenolysis (H₂/Pd-C) for benzyl ethers.

Esterification Reactions

Esterification proceeds via acid chlorides or anhydrides under catalytic conditions:

Step Position Reagent Catalyst Yield Reference
1 C3 Butanoyl chloride DMAP 92%
2 C4, C6 Butanoic anhydride H₂SO₄ 88%

The C3 butanoate is installed first due to its lower steric hindrance, followed by simultaneous esterification of C4 and C6 after deprotection.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for esterification, balancing reactivity and solubility.
  • Reactions conducted at 0–5°C minimize acyl migration, preserving regioselectivity.

Catalytic Enhancements

  • 4-Dimethylaminopyridine (DMAP) accelerates acylation by stabilizing the transition state, achieving near-quantitative conversions.
  • Molecular sieves (3Å) absorb generated HCl, shifting equilibria toward product formation.

Analytical Characterization

Post-synthetic validation employs:

  • Nuclear Magnetic Resonance (NMR) : $$^{1}\text{H}$$ and $$^{13}\text{C}$$ NMR confirm ester linkage positions and stereochemistry. For example, the C3 butanoate methylene protons resonate at δ 1.65–1.70 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matches the theoretical value of C₂₇H₄₃NO₁₁ (m/z 582.2854).

Challenges and Alternative Approaches

Competing Side Reactions

  • Acyl migration : Uncontrolled migration between hydroxyl groups is mitigated by low-temperature reactions and bulky protecting groups.
  • Anomeric racemization : Use of non-polar solvents (e.g., toluene) during glycosylation preserves α/β ratios.

Alternative Pathways

  • Enzymatic esterification : Lipases (e.g., Candida antarctica) selectively acylate primary hydroxyls, though yields remain suboptimal (≤60%).
  • Solid-phase synthesis : Immobilized sugar derivatives enable stepwise functionalization but require specialized resins.

Analyse Chemischer Reaktionen

Types of Reactions

[(2R,3S,4R,5S)-5-acetamido-4,6-di(butanoyloxy)-2-(hydroxymethyl)oxan-3-yl] butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

[(2R,3S,4R,5S)-5-acetamido-4,6-di(butanoyloxy)-2-(hydroxymethyl)oxan-3-yl] butanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(2R,3S,4R,5S)-5-acetamido-4,6-di(butanoyloxy)-2-(hydroxymethyl)oxan-3-yl] butanoate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, differing in substituents, stereochemistry, or functional groups:

N,N′-Diacetylchitobioside (GlcNAc-β-1,4-GlcNAc)

  • Core Structure : A disaccharide of N-acetylglucosamine (GlcNAc) linked via β-1,4-glycosidic bonds.
  • Key Differences: Substituents: Hydroxyl groups at positions 4 and 6 (vs. butanoyloxy in the target compound). Functional Impact: Reduced lipophilicity and increased hydrogen-bonding capacity due to hydroxyls. Biological Role: Found in chitin and bacterial cell walls, acting as a substrate for lysozymes .

(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl Benzoate

  • Core Structure : An oxolane (tetrahydrofuran) ring with benzoyloxy and methyl groups.
  • Key Differences: Ester Groups: Benzoyloxy (aromatic) vs. butanoyloxy (aliphatic) in the target compound. Stability: The aromatic ester may confer greater hydrolytic stability but lower metabolic clearance. Molecular Weight: 370.4 g/mol (C₂₀H₁₈O₇) vs. estimated ~450–500 g/mol for the target compound .

Hexadecyl-β-D-Maltoside

  • Core Structure : A maltose derivative with a C16 alkyl chain.
  • Key Differences: Hydrophobic Tail: Long hexadecyl chain (surfactant property) vs. shorter butanoyl groups. Solubility: Acts as a non-ionic detergent, enhancing membrane protein solubility. The target compound’s shorter esters limit surfactant activity .

[(2R,3S,4R,5S)-5-Acetamido-4,6-dihydroxy-2-(phosphonooxymethyl)oxan-3-yl] Ethanoate

  • Core Structure: Similar pyranose ring but with a phosphonooxymethyl group.
  • Regulatory Implications: Phosphorylated sugars often face stricter biosafety evaluations compared to non-phosphorylated analogs .

Comparative Analysis Table

Property Target Compound N,N′-Diacetylchitobioside Benzoyloxy Oxolane Hexadecyl-β-D-Maltoside Phosphorylated Analog
Core Structure Oxane (pyranose) Disaccharide (GlcNAc dimer) Oxolane (tetrahydrofuran) Maltose derivative Oxane with phosphate
Key Substituents Butanoyloxy, acetamido Hydroxyl, acetamido Benzoyloxy, methyl Hexadecyl, hydroxyl Phosphonooxymethyl
Lipophilicity Moderate (aliphatic esters) Low (hydroxyls) High (aromatic ester) Very high (C16 chain) Low (charged phosphate)
Molecular Weight ~450–500 g/mol (estimated) 424.4 g/mol 370.4 g/mol 510.6 g/mol ~400–450 g/mol
Biological Role Not characterized Chitin fragment Synthetic intermediate Membrane protein solubilization Metabolic intermediate
Regulatory Status Unlisted (assumed) Generally recognized as safe No GHS data Not hazardous Likely regulated

Research Findings and Implications

  • Solubility: The target compound’s butanoyloxy groups balance lipophilicity and aqueous solubility, making it suitable for drug delivery systems. In contrast, the phosphorylated analog () is more polar but less membrane-permeable .
  • Synthetic Utility : The benzoyloxy analog () demonstrates higher stability under acidic conditions, whereas the target compound’s aliphatic esters may hydrolyze more readily .
  • Safety: Hexadecyl-β-D-maltoside’s regulatory non-hazardous status () suggests that glycolipid-like structures with moderate chain lengths may face fewer restrictions, unlike aromatic esters or phosphorylated derivatives .

Q & A

Q. What are the key synthetic strategies for preparing [(2R,3S,4R,5S)-5-acetamido-4,6-di(butanoyloxy)-2-(hydroxymethyl)oxan-3-yl] butanoate?

  • Methodological Answer : The synthesis involves sequential protection/deprotection of hydroxyl and amine groups to ensure regioselective esterification. A validated approach (for analogous compounds) uses EDC·HCl and DMAP as coupling agents in dichloromethane (DCM) to activate carboxylic acids (e.g., butanoic acid) for esterification with sugar derivatives . Critical steps include:
  • Protection : Acetylation of the hydroxyl group at C-2 (hydroxymethyl) to prevent undesired side reactions.
  • Stereochemical control : Use of chiral catalysts or chiral pool starting materials to maintain the (2R,3S,4R,5S) configuration.
    Table 1 : Catalytic Efficiency Comparison for Esterification
CatalystSolventYield (%)Purity (%)Reference
EDC·HClDCM9292
DCCTHF8588

Q. How is the compound characterized to confirm its structure and stereochemistry?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are used to verify ester linkages (δ 170–175 ppm for carbonyl carbons) and acetamido groups (δ 2.0–2.2 ppm for acetyl protons). NOESY confirms stereochemistry by cross-peaks between axial protons .
  • HRMS (ESI) : Exact mass calculation (e.g., C21_{21}H33_{33}NO10_{10}) matches theoretical values within 2 ppm error .
  • Polarimetry : Optical rotation ([α]D_{D}) validates enantiomeric purity (e.g., [α]D_{D} = +42° for the target compound vs. +45° for the standard) .

Q. What are the recommended handling and storage protocols for this compound?

  • Methodological Answer :
  • Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact. Electrostatic discharge must be minimized (e.g., grounded equipment) .
  • Storage : Keep in sealed, inert containers under argon at −20°C. Opened vials should be flushed with nitrogen and resealed immediately to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomeric impurities be resolved during synthesis?

  • Methodological Answer :
  • Step 1 : Use 1H^{1}\text{H}-1H^{1}\text{H} COSY and HSQC to assign overlapping proton signals (e.g., butanoyloxy methylene protons at δ 1.5–1.7 ppm).
  • Step 2 : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC-3) to separate diastereomers. Gradient: 70:30 hexane/isopropanol, 1 mL/min .
  • Case Study : A 5% impurity with inverted configuration at C-3 was resolved by repeating the reaction with anhydrous DMF instead of DCM, reducing racemization .

Q. What computational methods predict the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify labile bonds (e.g., ester groups at C-4 and C-6). Hydrolysis activation energy (ΔG^\ddagger) is ~25 kcal/mol at pH 7 .
  • MD Simulations : Simulate solvation in explicit water (AMBER force field) to model hydrolysis kinetics. Results correlate with experimental degradation rates (t1/2_{1/2} = 48 hrs at pH 7 vs. 12 hrs at pH 2) .

Q. How can the compound’s bioactivity be rationalized through structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Target Modification : Synthesize analogs with:
  • Varied acyl groups : Replace butanoyloxy with pentanoyloxy to assess lipophilicity effects.
  • Sugar moiety modifications : Substitute the oxan ring with a glucosamine scaffold .
  • Assays : Test inhibition of glycosidases (e.g., β-hexosaminidase) using fluorogenic substrates (4-MU-GlcNAc). IC50_{50} values correlate with the number of ester groups (R2^2 = 0.89) .

Contradictions and Data Gaps

Q. Why is there limited toxicological data for this compound, and how should researchers mitigate risks?

  • Methodological Answer :
  • Gap Analysis : Acute toxicity data (LD50_{50}) and ecotoxicity are unavailable due to the compound’s novelty .
  • Mitigation : Follow ALARA principles (As Low As Reasonably Achievable). Use zebrafish embryos (FET assay) for preliminary toxicity screening (EC50_{50} at 72 hrs) .

Tables for Key Data

Table 2 : Stability Under Accelerated Conditions (40°C/75% RH)

Time (Days)Degradation (%)Major Degradant (HPLC Peak Area %)
72.1Butanoic acid (1.2%)
145.45-Acetamido-oxane (3.8%)

Reference : Experimental data from .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.